

# "physical properties of 5-Nitropyridine-2,4-diamine"

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## Compound of Interest

Compound Name: 5-Nitropyridine-2,4-diamine

Cat. No.: B1592300

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An In-depth Technical Guide to the Physical Properties of **5-Nitropyridine-2,4-diamine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Nitropyridine-2,4-diamine** is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups and a nitro group.[1] As a derivative of pyrimidine, a core structure in many biologically active molecules, this compound holds potential interest for medicinal chemistry and drug development.[1][2] Its structural features—hydrogen bond donors (amino groups), a hydrogen bond acceptor (nitro group and pyridine nitrogen), and an aromatic system—suggest possible interactions with biological targets. A thorough understanding of its physical properties is a critical first step in its evaluation for any pharmaceutical application, as these properties govern its behavior in formulation, delivery, and physiological environments.

This guide provides a detailed overview of the key physical properties of **5-Nitropyridine-2,4-diamine**. Recognizing that experimental data for this specific molecule is limited in publicly accessible literature, we present not only the available computed data but also provide comprehensive, field-proven experimental protocols for the determination of these essential parameters. This approach is designed to empower researchers to generate reliable data and make informed decisions in their development pipelines.

## Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its pharmaceutical profile. Below is a summary of the known and predicted properties for **5-Nitropyridine-2,4-diamine**.

Property	Data	Source
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>5</sub> O <sub>2</sub>	[2][3]
Molecular Weight	155.12 g/mol	[3]
Appearance	Expected to be a solid at room temperature.	[1]
Melting Point	Data not available. A related compound, 2-Amino-5-nitropyridine, melts at 186-188 °C.	[4][5]
Solubility	Predicted to have solubility in polar solvents. A related compound, 2-Amino-5-nitropyridine, has a reported aqueous solubility of 1.6 g/L.	[1][5]
pKa (Acid Dissociation Constant)	Data not available. A predicted pKa for the related 2-Amino-5-nitropyridine is 2.82.	[4][5]

## Experimental Determination of Physical Properties

The following sections provide detailed, self-validating experimental protocols for determining the critical physical properties of **5-Nitropyridine-2,4-diamine**. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

### Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range.[6] The choice of a slow heating rate

(1-2°C per minute) near the expected melting point is crucial for achieving thermal equilibrium between the sample, the heating block, and the thermometer, thus ensuring an accurate measurement.[6]

#### Experimental Protocol: Digital Melting Point Apparatus

- Sample Preparation:
  - Ensure the **5-Nitropyridine-2,4-diamine** sample is completely dry and finely powdered.
  - Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
  - Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[7][8]
- Apparatus Setup:
  - Insert the packed capillary tube into the heating block of the melting point apparatus.
  - Place a calibrated digital thermometer into the designated port.[9]
- Measurement:
  - Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting point. This saves time in the subsequent, more accurate measurements.
  - Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to about 15-20°C below the approximate melting point.
  - Decrease the heating rate to 1-2°C per minute.[6]
  - Record the temperature at which the first drop of liquid appears (T1).
  - Record the temperature at which the entire sample has melted into a clear liquid (T2).
  - The melting range is T1-T2.

- Repeat the measurement with fresh samples until consistent results are obtained.

### Logical Workflow for Melting Point Determination



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Caption: Workflow for accurate melting point determination.

## Aqueous Solubility Determination

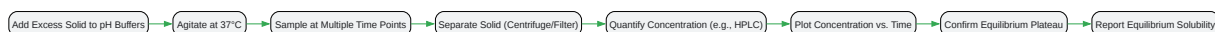
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability. [10] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. [11][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature). The choice of analysis method (e.g., HPLC-UV) must be specific and sensitive enough to accurately quantify the compound at its saturation concentration. [10]

### Experimental Protocol: Equilibrium Shake-Flask Method

- System Preparation:
  - Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by WHO guidelines for Biopharmaceutics Classification System (BCS) studies. [13]
  - Maintain the temperature at  $37 \pm 1$  °C using a calibrated water bath or incubator to mimic physiological conditions. [13]
- Equilibration:
  - Add an excess amount of solid **5-Nitropyridine-2,4-diamine** to vials containing the prepared buffers. The excess solid is crucial to ensure saturation.

- Seal the vials and agitate them using a shaker or rotator.
- To establish the time to equilibrium, take samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[13] Equilibrium is reached when the concentration of the dissolved compound remains constant over several consecutive time points.
- Sample Separation and Analysis:
  - Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
  - Withdraw a sample from the supernatant.
  - Immediately separate the solid from the liquid phase via centrifugation or by using a syringe filter (e.g., 0.22  $\mu\text{m}$  PVDF) to prevent undissolved particles from inflating the result.[10]
  - Accurately dilute the clarified filtrate with a suitable mobile phase.
  - Quantify the concentration of **5-Nitropyridine-2,4-diamine** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
  - Perform the measurement in triplicate for each pH condition.[13]

### Logical Workflow for Solubility Determination



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Caption: Shake-flask method for equilibrium solubility.

## pKa Determination

Expertise & Experience: The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor binding.[14] For pyridine derivatives, which are basic, potentiometric titration is a robust and widely used method.[15]

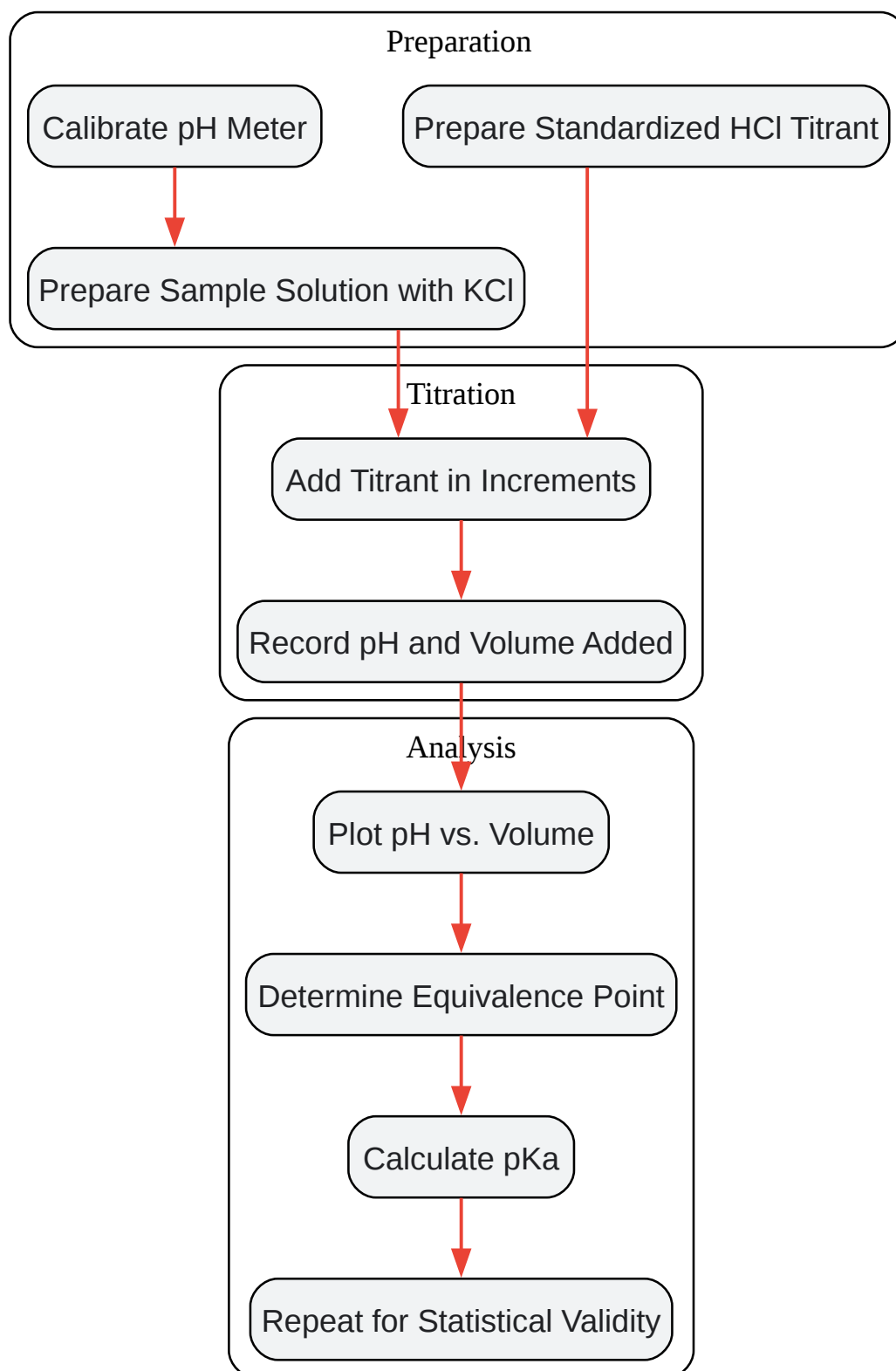
This technique involves monitoring pH changes as a titrant (an acid) is added to the sample solution. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the protonated and non-protonated species are in equal concentration.

#### Experimental Protocol: Potentiometric Titration

- Solution Preparation:
  - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[15\]](#)
  - Prepare a solution of **5-Nitropyridine-2,4-diamine** (e.g., 1 mM) in water or a suitable co-solvent if aqueous solubility is low.
  - To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[\[15\]](#)
  - Prepare a standardized solution of a strong acid titrant, such as 0.1 M HCl.
- Titration Procedure:
  - Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature.
  - Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
  - Begin stirring to ensure homogeneity.
  - Add the 0.1 M HCl titrant in small, precise increments using a burette.
  - After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[\[15\]](#)
  - Continue the titration well past the expected equivalence point.
- Data Analysis:
  - Plot the recorded pH values against the volume of HCl added.

- The pKa can be determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the titration curve ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ); the peak of this curve corresponds to the equivalence point.
- Perform a minimum of three titrations to ensure reliability and report the average pKa with the standard deviation.[\[15\]](#)

#### Logical Workflow for Potentiometric pKa Determination



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Caption: Potentiometric titration workflow for pKa.



## Conclusion

While a complete experimental profile for **5-Nitropyridine-2,4-diamine** is not readily available in the public domain, its fundamental physicochemical properties can be reliably determined using the standardized, robust methodologies detailed in this guide. The accurate measurement of melting point, solubility, and pKa is an indispensable part of the drug discovery and development process. These parameters provide the foundational data needed for designing effective formulations, predicting in vivo behavior, and ultimately assessing the therapeutic potential of this and other novel chemical entities.

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### Contact

Address: 3281 E Guasti Rd

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